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Compound of Interest

Compound Name: 4-Aminobenzoic Acid

Cat. No.: B1667099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 4-Aminobenzoic Acid (PABA), a molecule of significant interest in

pharmaceutical and cosmetic sciences. This document details the Ultraviolet-Visible (UV-Vis),

Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of PABA, supported

by detailed experimental protocols and logical workflow diagrams to aid in its characterization

and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 4-aminobenzoic acid reveals characteristic absorption bands arising

from electronic transitions within the molecule, primarily π → π* transitions in the aromatic ring

and n → π* transitions associated with the carboxyl and amino functional groups. The position

and intensity of these bands are influenced by the solvent environment.
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Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) Reference

Water 266 - - [1]

Methanol 280 - -

Isopropanol 288 - - [1]

Not Specified 194 226 278 [2]

Note: The absorption maximum can vary depending on the specific conditions and

instrumentation.

Experimental Protocol: UV-Vis Spectroscopy
A solution of 4-aminobenzoic acid is prepared by dissolving a precisely weighed amount of

the solid compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to a

known concentration.

Instrument Warm-up: The UV-Vis spectrophotometer is powered on and the lamps are

allowed to warm up for at least 20 minutes to ensure stable output.

Cuvette Selection and Cleaning: Quartz cuvettes with a 1 cm path length are used. The

cuvettes are thoroughly cleaned with the solvent to be used for the analysis and then rinsed

with the sample solution.

Baseline Correction: A baseline is recorded with the cuvette filled with the pure solvent. This

is done to subtract the absorbance of the solvent and any optical imperfections in the

cuvette.

Sample Measurement: The cuvette is filled with the prepared solution of 4-aminobenzoic
acid. The absorbance spectrum is recorded over a specified wavelength range, typically

from 200 to 400 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

resulting spectrum.
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The FT-IR spectrum of 4-aminobenzoic acid provides valuable information about its functional

groups. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene

ring moieties gives rise to a complex and characteristic pattern of absorption bands.

Data Presentation
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Reference

3431 Strong
O-H Stretch

(Carboxylic Acid)
[3]

3360-3459 Strong

N-H Asymmetric &

Symmetric Stretch

(Amine)

[4]

2922 -

O-H Stretch

(Carboxylic Acid, H-

bonded)

[4]

1660-1740 Strong
C=O Stretch

(Carboxylic Acid)
[3]

1631 Very Strong
C=O Stretch

(Carboxylic Acid)
[3]

1613 Weak
C=C Aromatic Ring

Stretch
[3]

1533 -
C-O Asymmetric

Stretch (Carboxylate)
[4]

1409 -
C-O Symmetric

Stretch (Carboxylate)
[4]

1375 - C-O Stretch [3]

1200-1350 - O-H in-plane bend [3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
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The solid-state FT-IR spectrum of 4-aminobenzoic acid is commonly obtained using the

potassium bromide (KBr) pellet technique.

Sample Preparation: Approximately 1-2 mg of finely ground 4-aminobenzoic acid is mixed

with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The

mixture is thoroughly ground to a fine, homogeneous powder.

Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is

used to apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

Background Spectrum: The FT-IR spectrometer's sample chamber is left empty, and a

background spectrum is recorded. This accounts for the absorbance of atmospheric water

and carbon dioxide.

Sample Spectrum: The KBr pellet is placed in the sample holder of the spectrometer. The IR

spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption

bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular

structure of 4-aminobenzoic acid in solution. The chemical shifts, splitting patterns, and

integration of the signals provide a wealth of information about the electronic environment of

each nucleus.

Data Presentation: ¹H NMR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1667099?utm_src=pdf-body
https://www.benchchem.com/product/b1667099?utm_src=pdf-body
https://www.benchchem.com/product/b1667099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Solvent Reference

11.91 s 1H -COOH DMSO-d₆ [5]

7.58 - 7.61 m 2H
Ar-H (ortho to

-COOH)
DMSO-d₆ [5]

6.51 - 6.53 m 2H
Ar-H (ortho to

-NH₂)
DMSO-d₆ [5]

5.82 s 2H -NH₂ DMSO-d₆ [5]

12.0 - - -COOH DMSO-d₆ [6]

7.650 - - Ar-H DMSO-d₆ [6]

6.573 - - Ar-H DMSO-d₆ [6]

5.89 - - -NH₂ DMSO-d₆ [6]

Data Presentation: ¹³C NMR
Chemical Shift (δ,
ppm)

Assignment Solvent Reference

167.9 C=O (Carboxylic Acid) DMSO-d₆ [5]

153.5 C-NH₂ DMSO-d₆ [5]

131.7 C-H (ortho to -COOH) DMSO-d₆ [5]

117.3 C-COOH DMSO-d₆ [5]

113.0 C-H (ortho to -NH₂) DMSO-d₆ [5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: For ¹H NMR, 5-25 mg of 4-aminobenzoic acid is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more

concentrated solution of 50-100 mg may be required. The sample is placed in a clean, dry

NMR tube.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to

the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is

shimmed to achieve homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded. The number of scans is chosen to

achieve an adequate signal-to-noise ratio.

Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-

domain spectrum. The spectrum is then phased, and the baseline is corrected.

Spectral Analysis: The chemical shifts of the signals are referenced to an internal standard

(e.g., tetramethylsilane, TMS, at 0 ppm). The integration of the peaks is determined for ¹H

NMR, and the multiplicity (splitting pattern) is analyzed to deduce proton-proton coupling.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Aminobenzoic Acid.
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 4-Aminobenzoic Acid.
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Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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